1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-furo[3,2-b]pyrrol-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-6(10)9-4-2-8-7(9)3-5-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDKTFHAZYSWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 4h Furo 3,2 B Pyrrol 4 Yl Ethanone and Analogous Furo 3,2 B Pyrrole Compounds
Established Methodologies for Furo[3,2-b]pyrrole Ring System Construction
The assembly of the core furo[3,2-b]pyrrole ring system is a critical first step in the synthesis of its various derivatives. Over the years, several reliable methods have been established for this purpose.
Hemetsberger–Knittel Protocol and Mechanistic Variants
The mechanism of the final thermolytic cyclization is believed to proceed through the formation of a nitrene intermediate upon the extrusion of molecular nitrogen from the azide. nih.govchem-station.com This highly reactive nitrene is thought to be in equilibrium with an azirine intermediate. nih.gov The subsequent step involves the insertion of the nitrene into the adjacent furan (B31954) ring, followed by a chem-station.comCurrent time information in Oskarshamn, SE.-hydrogen shift to achieve re-aromatization and form the stable furo[3,2-b]pyrrole core. nih.gov While the exact mechanism is still a subject of study, the isolation of azirine intermediates provides strong evidence for this proposed pathway. chem-station.com
Table 1: Key Intermediates in the Proposed Hemetsberger–Knittel Mechanism
| Intermediate | Description | Role in Mechanism |
| 2-Azido-3-arylacrylate | Starting material for the thermolysis step. | Precursor to the reactive intermediate. |
| Nitrene | A highly reactive species formed upon thermal extrusion of N₂ from the azide. | Key intermediate that initiates the cyclization. |
| Azirine | In equilibrium with the nitrene, a three-membered ring containing nitrogen. | A plausible intermediate from which ring expansion can occur. |
Cyclocondensation Approaches to the Furo[3,2-b]pyrrole Nucleus
Cyclocondensation reactions provide a direct and efficient route to the furo[3,2-b]pyrrole nucleus. A prominent example is the Paal-Knorr synthesis, which is a classical method for the formation of five-membered heterocycles. researchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org For the synthesis of furo[3,2-b]pyrrole analogues, a suitably functionalized aminofuran could conceptually undergo cyclization with a 1,4-dicarbonyl-equivalent substrate. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan derivatives. organic-chemistry.org
Another approach involves the intramolecular cyclization of appropriately substituted furan derivatives. For instance, a furan bearing an amino group and a suitable carbonyl-containing side chain can undergo intramolecular condensation to form the fused pyrrole (B145914) ring. These reactions are often facilitated by acid or base catalysis to promote the key bond-forming steps.
Metal-Mediated Cyclization Reactions in Furo[3,2-b]pyrrole Assembly
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including furo[3,2-b]pyrroles. Various metals, such as palladium, rhodium, and gold, have been employed to facilitate key bond-forming reactions.
Palladium-catalyzed cross-coupling and annulation reactions are particularly noteworthy. For instance, a palladium(II)-catalyzed reaction of N-prop-2-ynylated 3-aminobenzofurans with aryl iodides has been shown to construct the benzofuro[3,2-b]pyrrole skeleton. Gold catalysts have also been utilized in the intramolecular cyclization of 1-amino-3-alkyn-2-ols to furnish substituted pyrroles, a strategy that could be adapted for furo[3,2-b]pyrrole synthesis. nih.gov Rhodium catalysts have been shown to mediate the conversion of furans into highly functionalized pyrroles through an initial [3+2] annulation followed by ring opening, offering another potential pathway to the target scaffold.
Multi-Component Reaction (MCR) Strategies for Furo[3,2-b]pyrroles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. researchgate.net Iron(III)-catalyzed MCRs of primary aromatic amines, aromatic aldehydes, and biacetyl have been successfully employed in the synthesis of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. nih.gov This methodology has proven effective for a range of substrates, including those derived from 5-membered heterocyclic aldehydes like furan. nih.gov The use of MCRs allows for the rapid generation of a library of substituted furo[3,2-b]pyrrole analogues, which is highly valuable for structure-activity relationship studies.
Regioselective Introduction of the Ethanone (B97240) Moiety at the 4-Position of 4H-Furo[3,2-b]pyrrole
The introduction of an ethanone (acetyl) group at the 4-position (the nitrogen atom) of the 4H-furo[3,2-b]pyrrole core is a key step in the synthesis of the target compound, 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone. This transformation is an N-acylation reaction. The pyrrolic nitrogen in the furo[3,2-b]pyrrole system is nucleophilic and can react with acylating agents.
A common method for the N-acetylation of pyrrole and its derivatives is the use of acetic anhydride (B1165640). In some cases, this reaction can be performed by simply heating the substrate with acetic anhydride. For instance, the formation of 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole has been achieved by heating the corresponding 4H-furo[3,2-b]pyrrole-5-carboxylic acid in acetic anhydride. The reaction likely proceeds through the formation of a mixed anhydride followed by decarboxylation and N-acetylation.
For the direct N-acetylation of 4H-furo[3,2-b]pyrrole, the reaction with acetic anhydride can be facilitated by the use of a base to deprotonate the pyrrolic nitrogen, thereby increasing its nucleophilicity. Common bases for this purpose include sodium hydride, potassium carbonate, or tertiary amines like triethylamine. Alternatively, the reaction can be catalyzed by a Lewis acid. The choice of conditions is crucial to ensure regioselectivity at the nitrogen atom and avoid potential C-acylation of the electron-rich furan or pyrrole rings.
Table 2: General Conditions for N-Acetylation of Pyrrole-like Heterocycles
| Acetylating Agent | Catalyst/Base | General Conditions |
| Acetic Anhydride | None | Heating |
| Acetic Anhydride | Sodium Hydride (NaH) | Anhydrous solvent (e.g., THF, DMF) |
| Acetic Anhydride | Triethylamine (Et₃N) | Inert solvent (e.g., CH₂Cl₂, THF) |
| Acetyl Chloride | Pyridine | Anhydrous solvent (e.g., CH₂Cl₂) |
Emerging and Advanced Synthetic Techniques for Furo[3,2-b]pyrrole Derivatization
Beyond the classical methods for the construction and functionalization of the furo[3,2-b]pyrrole core, several emerging and advanced synthetic techniques offer new avenues for the derivatization of this heterocyclic system. These methods often provide improved efficiency, selectivity, and functional group tolerance.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization under mild conditions. nih.gov This technique can be applied to the late-stage functionalization of complex molecules, including heterocycles like furo[3,2-b]pyrrole. nih.govresearchgate.net By employing a suitable photocatalyst, it is possible to generate radical intermediates that can participate in a variety of bond-forming reactions, such as alkylation, arylation, and acylation, at specific positions on the heterocyclic core. researchgate.net A notable recent development is the direct photocatalytic conversion of a furan ring into a pyrrole ring, which could potentially be applied to transform a pre-existing furan moiety within a larger molecule into a furo[3,2-b]pyrrole system. nih.gov
Flow Chemistry: The use of continuous-flow reactors offers several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the ability to perform reactions under high temperature and pressure. nih.gov Flow chemistry has been successfully applied to the synthesis of various heterocycles, including pyrroles. For instance, the Paal-Knorr pyrrole synthesis has been adapted to a flow process using gaseous ammonia in a tube-in-tube reactor. nih.gov Thermolytic reactions, such as those used in the Hemetsberger–Knittel synthesis, are also well-suited for flow chemistry, allowing for precise control of residence time and temperature, which can lead to improved yields and reduced side products.
C-H Activation: Direct C-H activation is a highly atom-economical strategy for the functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. nih.gov Transition metal catalysts, particularly those based on palladium and rhodium, are commonly used to achieve regioselective C-H activation and subsequent bond formation. For pyrrole derivatives, palladium-catalyzed C-H alkylation has been demonstrated. These methods can be applied to the late-stage functionalization of the furo[3,2-b]pyrrole scaffold, allowing for the introduction of various substituents at the carbon skeleton with high precision.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. wikipedia.org This technology is particularly effective for the synthesis of heterocyclic compounds, including pyrrole derivatives. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often from hours to minutes. nih.gov
For instance, the synthesis of novel pyrrole-based hydrazide–hydrazones has been achieved with excellent yields (87–94%) and drastically reduced reaction times under microwave conditions. nih.gov A key step, the hydrazinolysis of an N-pyrrolyl acid, required 96 hours under conventional reflux conditions but was completed much more rapidly with microwave assistance. nih.gov Similarly, the intramolecular cyclocondensation of 2-amino acid-derived enamines to produce 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones, structures closely related to the target compound, has been successfully performed under microwave irradiation, achieving yields between 55–86%. libretexts.orgnih.gov The use of microwave heating in these syntheses demonstrates its utility in efficiently constructing polysubstituted pyrrole rings. libretexts.org
Studies on the reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides have also shown that microwave irradiation shortens reaction times while providing yields comparable to classical heating methods. uop.edu.pkyoutube.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrole Derivatives
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 96 hours | 55-85% | nih.gov |
Carbene-Catalyzed Chemoselective Approaches for Furo[2,3-b]pyrrole Analogs
N-Heterocyclic Carbenes (NHCs) have been utilized as powerful organocatalysts for a variety of chemical transformations. A notable application is the chemoselective reaction of unsymmetric enedials to provide concise access to bicyclic furo[2,3-b]pyrrole derivatives, which are structural isomers of the furo[3,2-b]pyrrole system. organic-chemistry.orgnih.govmdpi.com This methodology efficiently assembles the furo[2,3-b]pyrrole core, a motif found in numerous natural products and pharmaceuticals. nih.govresearchgate.net
The primary challenge in this synthesis is the chemoselective reaction of two distinct aldehyde groups within the enedial substrate. nih.gov Mechanistic studies suggest that this selectivity is achieved based on the differing reducing properties of the Breslow intermediates formed at different sites of the molecule. organic-chemistry.orgnih.gov This carbene-catalyzed approach allows for the efficient construction of the furo[2,3-b]pyrrole framework with excellent selectivity. organic-chemistry.orgnih.gov
Electrocatalytic Synthesis of Fused Heterocyclic Scaffolds
Electrosynthesis has gained significant attention as a sustainable and green methodology for constructing complex organic molecules, including fused heterocyclic systems. wikipedia.org This approach avoids the need for stoichiometric chemical oxidants, often relying on electricity to drive redox reactions. libretexts.org
Recent advancements include the rhodaelectro-catalyzed C(sp²)–H activation for the synthesis of substituted pyrroles from enamides and alkynes, with hydrogen as the sole byproduct. libretexts.org By tuning the solvent system, a remarkable switch in chemoselectivity can be achieved, leading to the formation of lactones instead of pyrroles. libretexts.org While not yet specifically applied to this compound, electrocatalytic methods, such as the intramolecular cross-coupling of C(sp³)–H and C(sp²)–H bonds, represent a promising frontier for the synthesis of fused N-heterocycles. wikipedia.org These techniques offer atom- and step-economic routes to valuable heterocyclic structures. wikipedia.org
Phase Transfer Catalysis (PTC) for N-Alkylation and Acylation of Furo[2,3-b]pyrroles
Phase Transfer Catalysis (PTC) is a valuable technique for performing reactions between reagents located in different immiscible phases, such as a solid-liquid or liquid-liquid system. It has proven effective for the N-alkylation and acylation of pyrrole-containing heterocycles.
Specifically, PTC conditions have been successfully employed for the N-methylation and N-benzylation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, an isomer of the target scaffold. chemguide.co.uk This demonstrates the utility of PTC in functionalizing the nitrogen atom of the furopyrrole core. chemguide.co.uk More broadly, asymmetric phase-transfer catalysis has been developed for the enantioselective intramolecular N-alkylation of pyrroles and indoles, showcasing its potential for creating chiral, value-added compounds. fiveable.mepressbooks.pub The catalyst, typically a chiral quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated heterocycle into the organic phase where it reacts with the alkylating agent. fiveable.mepressbooks.pub
Derivatization and Functionalization Strategies of the this compound Framework
Once the core this compound structure is synthesized, its further derivatization is crucial for tuning its properties. The molecule offers several sites for functionalization: the acetyl group and the aromatic furan and pyrrole rings.
Transformations at the Acetyl Group (e.g., reduction, oxidation, nucleophilic additions)
The acetyl group is a versatile functional handle that can undergo a wide range of chemical transformations.
Reduction: The carbonyl of the acetyl group can be readily reduced to a secondary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for converting ketones into alcohols. libretexts.orgwikipedia.org This transformation converts the acetyl group into a 1-(4H-furo[3,2-b]pyrrol-4-yl)ethanol moiety.
Oxidation: While the acetyl group itself is resistant to further oxidation under standard conditions, the pyrrole ring to which it is attached can be susceptible to oxidative degradation. For example, oxidation of pyrrole with reagents like chromium trioxide can lead to ring opening and the formation of maleimide (B117702) derivatives. nih.gov The controlled oxidation of the acetyl group in the presence of the sensitive furopyrrole core would require carefully selected reagents.
Nucleophilic Additions: The electrophilic carbonyl carbon of the acetyl group is susceptible to attack by various nucleophiles.
Grignard Reagents: Reaction with Grignard reagents (R-MgX) followed by an acidic workup results in the formation of tertiary alcohols, adding an alkyl or aryl group to the carbon that was formerly the carbonyl carbon. youtube.comlibretexts.orgmasterorganicchemistry.comyoutube.com
Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgnih.govorganic-chemistry.orgrsc.orgchadsprep.com By reacting this compound with a phosphorus ylide (a Wittig reagent), the acetyl group can be transformed into a substituted alkene.
Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate), typically catalyzed by a weak base. fiveable.mepressbooks.pub This leads to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product.
Table 2: Potential Transformations of the Acetyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Grignard Addition | R-MgX, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
Functionalization of the Furan and Pyrrole Rings through Electrophilic and Nucleophilic Aromatic Substitution
The furo[3,2-b]pyrrole system is an electron-rich heteroaromatic scaffold, making it highly reactive towards electrophilic aromatic substitution. chemguide.co.uk
Electrophilic Substitution: Theoretical considerations and experimental evidence indicate that electrophilic attack preferentially occurs at the C-2 position of the furo[3,2-b]pyrrole ring system. nih.gov This is because the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate formed from attack at C-3.
Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a common method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. This reaction has been shown to produce 2-formyl derivatives of furo[3,2-b]pyrrole-5-carboxylates.
Nitration: Nitration of the 2-formyl furo[3,2-b]pyrrole derivatives can be achieved using nitric acid in acetic anhydride, yielding the corresponding 2-nitro derivatives.
Acylation: Friedel-Crafts acylation can also be performed. For example, pyrrole itself can be acetylated with acetic anhydride, often without a catalyst at high temperatures, to yield 2-acetylpyrrole. nih.govmdpi.com
Due to the electron-rich nature of the ring system, nucleophilic aromatic substitution is generally difficult unless a strong electron-withdrawing group is present on the ring to activate it towards nucleophilic attack.
Impact of Substituent Electronics and Sterics on Synthetic Outcomes and Efficiency
The efficiency and outcome of synthetic routes leading to the furo[3,2-b]pyrrole scaffold are significantly influenced by the electronic properties and steric bulk of the substituents present on the starting materials. These factors can affect reaction rates, yields, and in some cases, even determine the feasibility of a particular synthetic pathway.
Research into the synthesis of various furo[3,2-b]pyrrole and the closely related pyrrolo[3,2-b]pyrrole (B15495793) derivatives has provided insights into these substituent effects. Generally, the introduction of substituents can alter the electron density of the reacting centers, thereby influencing their reactivity towards cyclization and other key bond-forming steps. Similarly, sterically demanding groups can hinder the approach of reagents or prevent the molecule from adopting the necessary conformation for a reaction to occur.
Electronic Effects:
The electronic nature of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), plays a crucial role in the synthesis of furo[3,2-b]pyrrole analogues.
In the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole derivatives, the substituent on the pyrrole nitrogen has a noticeable impact on the yield of subsequent derivatization. For instance, the formation of the corresponding carbohydrazide (B1668358) from the ethyl ester precursor proceeds with varying yields depending on the N-substituent. An N-benzyl group led to a higher yield (78.3%) compared to an N-methyl group (76.6%) or an unsubstituted N-H (70.1%). This suggests that electron-donating or sterically larger groups on the nitrogen might influence the reactivity of the ester group at the 5-position.
Furthermore, in the context of multicomponent reactions to form 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles, the electronic nature of the aldehyde substituent is critical. While a range of aromatic aldehydes can be used, the reaction with the electron-rich 3,4,5-trimethoxybenzaldehyde (B134019) was found to be challenging. Conversely, the synthesis is compatible with aldehydes bearing electron-withdrawing groups. This highlights how the electronic properties of the starting materials can dictate the success of the reaction.
In a study on the interaction of 2H-furo[3,2-b]pyran-2-ones with amines, it was observed that the presence of an electron-donating group on the aroyl fragment deactivates the carbonyl group, thereby blocking the desired reaction pathway. This deactivation prevents the intended transformation, leading to the isolation of a stable salt instead of the desired product. nih.gov
The following table summarizes the impact of electronic substituents on the yield of various furo[3,2-b]pyrrole and pyrrolo[3,2-b]pyrrole derivatives as reported in the literature.
| Parent Compound/Reaction Type | Substituent | Electronic Effect | Yield (%) | Reference |
|---|---|---|---|---|
| 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carbohydrazide | 4-H | Neutral | 70.1 | Gajdoš et al. |
| 4-Methyl | Electron-Donating | 76.6 | Gajdoš et al. | |
| 4-Benzyl | Electron-Donating | 78.3 | Gajdoš et al. | |
| 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole synthesis | Aldehyde with EWG | Electron-Withdrawing | Good yields | Gryko et al. |
| 3,4,5-trimethoxybenzaldehyde | Strongly Electron-Donating | Low to no yield | Gryko et al. | |
| Interaction of 2H-furo[3,2-b]pyran-2-ones with amines | EDG on aroyl fragment | Electron-Donating | Reaction blocked | nih.gov |
Steric Effects:
Steric hindrance from bulky substituents can significantly impede the synthesis of furo[3,2-b]pyrrole analogues. Large groups can physically obstruct the reactive sites, making it difficult for the necessary bond formations to occur.
In the synthesis of 1,2,4,5-tetraaryl-pyrrolo[3,2-b]pyrroles, the steric hindrance of the substituents on the starting aniline (B41778) has a profound effect on the reaction yield. For instance, the use of aniline itself provides a good yield of the desired product. However, introducing a methyl group at the ortho position of the aniline (o-toluidine) leads to a dramatic decrease in the yield. This is attributed to the steric clash between the ortho-substituent and other parts of the molecule during the cyclization process. When an even bulkier group like a bromo substituent is at the ortho position, the reaction fails to yield the desired product.
The table below illustrates the impact of steric hindrance on the synthesis of a 1,2,4,5-tetraaryl-pyrrolo[3,2-b]pyrrole derivative.
| Starting Aniline | Ortho Substituent | Steric Hindrance | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | -H | Low | 77 | Gryko et al. |
| o-Toluidine | -CH₃ | Moderate | 21 | Gryko et al. |
| o-Bromoaniline | -Br | High | 0 | Gryko et al. |
Mechanistic Elucidation of Furo 3,2 B Pyrrole Forming Reactions and Chemical Transformations of 1 4h Furo 3,2 B Pyrrol 4 Yl Ethanone
Detailed Reaction Mechanisms for Furo[3,2-b]pyrrole Core Formation
The synthesis of the furo[3,2-b]pyrrole core is most notably achieved through the Hemetsberger–Knittel synthesis, which involves the thermal decomposition of a 2-azido-3-(furan-2-yl)acrylate precursor. researchgate.netmdpi.com This reaction proceeds via a proposed nitrene intermediate, leading to the formation of the fused bicyclic system. While this method is effective, the precise mechanistic details, particularly concerning the nature of the intermediates and the transition states, have been a subject of study.
Intramolecular Cyclization Pathways and Intermediates
The Hemetsberger–Knittel synthesis of furo[3,2-b]pyrroles commences with the thermal decomposition of a 2-azido-3-arylacrylate, which in this specific case is a 2-azido-3-(furan-2-yl)acrylate. mdpi.com This thermal treatment initiates the extrusion of molecular nitrogen, leading to the formation of a highly reactive nitrene intermediate. The proposed mechanism suggests that this nitrene can exist in equilibrium with an azirine intermediate. mdpi.comwikipedia.org
The subsequent and crucial step is the intramolecular cyclization. The nitrene, being a highly electrophilic species, is believed to attack the electron-rich furan (B31954) ring. This intramolecular electrophilic attack is followed by a Current time information in Oskarshamn, SE.globalauthorid.com hydrogen shift, which leads to the re-aromatization of the system and the formation of the stable furo[3,2-b]pyrrole core. mdpi.com
The reaction pathway can be summarized as follows:
Nitrene Formation: Thermal decomposition of the 2-azido-3-(furan-2-yl)acrylate results in the loss of N2 and the generation of a vinyl nitrene intermediate.
Intramolecular Cyclization: The nitrene undergoes an intramolecular electrophilic attack on the furan ring.
Current time information in Oskarshamn, SE.globalauthorid.com Hydrogen Shift and Aromatization: A subsequent hydrogen shift restores the aromaticity of the pyrrole (B145914) ring, yielding the final furo[3,2-b]pyrrole product.
While the nitrene intermediate is widely postulated, the involvement of an azirine intermediate in equilibrium with the nitrene cannot be discounted, as azirines have been isolated in related Hemetsberger indole (B1671886) syntheses. wikipedia.orgnih.gov Computational studies on related systems could provide further insight into the exact nature of the intermediates and the transition states involved in this cyclization.
Catalytic Cycles and the Role of Catalytic Species
While the classical Hemetsberger–Knittel synthesis is a thermal process, catalytic methods for the synthesis of pyrroles and fused pyrrole systems have been developed, often employing transition metals like rhodium and gold. For instance, rhodium(II) catalysts are known to catalyze the decomposition of diazo compounds to generate carbenoids, which can then undergo a variety of transformations, including cyclization reactions to form heterocyclic systems. nih.govrsc.org
In the context of furo[3,2-b]pyrrole synthesis, a potential catalytic cycle involving a rhodium(II) catalyst could be envisioned, starting from a suitable diazo precursor. A proposed catalytic cycle is outlined below:
Catalyst Activation: The rhodium(II) catalyst reacts with the diazo compound to form a rhodium carbenoid intermediate.
Intramolecular Cyclization: This is followed by an intramolecular reaction, such as a cyclopropanation or a C-H insertion, depending on the substrate structure, to form a fused ring system.
Product Formation and Catalyst Regeneration: The product is then released, and the rhodium(II) catalyst is regenerated to participate in the next catalytic cycle.
It is important to note that while rhodium-catalyzed syntheses of various pyrrole derivatives are well-established, specific studies detailing the catalytic cycle for the formation of the furo[3,2-b]pyrrole core are not extensively documented in the reviewed literature. Further research, including experimental and computational studies, would be necessary to fully elucidate the catalytic pathways and the precise role of the catalytic species in these transformations.
Reaction Pathways Involving the N-4 Acetyl Group in 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone
The N-4 acetyl group in this compound introduces a carbonyl center that can participate in a variety of chemical transformations. The reactivity of this group is influenced by the electronic properties of the fused furo[3,2-b]pyrrole ring system.
Mechanisms of Nucleophilic and Electrophilic Reactions at the Carbonyl Center
The carbonyl carbon of the N-acetyl group is electrophilic and thus susceptible to attack by nucleophiles. Nucleophilic addition to the carbonyl group is a fundamental reaction. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or can eliminate a leaving group in a nucleophilic acyl substitution reaction.
Common nucleophilic reactions at the N-acetyl carbonyl center would include:
Hydrolysis: In the presence of acid or base, the acetyl group can be hydrolyzed to yield the corresponding N-H furo[3,2-b]pyrrole and acetic acid.
Reduction: The carbonyl group can be reduced by hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) to afford the corresponding N-ethyl-furo[3,2-b]pyrrole.
Electrophilic reactions at the carbonyl center are less common but can occur at the carbonyl oxygen, which possesses lone pairs of electrons. Protonation of the carbonyl oxygen by a strong acid can activate the carbonyl group towards nucleophilic attack.
Investigation of Tautomerism and Conformational Dynamics of the Acetyl Group
The N-acetyl group of this compound can exhibit interesting dynamic behavior, including the potential for keto-enol tautomerism and conformational isomerism due to restricted rotation around the N-C(O) bond.
Tautomerism: While keto-enol tautomerism is more commonly associated with carbonyl compounds having α-hydrogens, the amide linkage of the N-acetyl group can also exhibit a form of tautomerism, leading to an imidic acid tautomer. However, for most amides, the keto form is significantly more stable.
Principles of Chemoselectivity and Regioselectivity in Furo[3,2-b]pyrrole Synthesis and Post-Synthetic Modification
Chemoselectivity and regioselectivity are critical considerations in both the synthesis of the furo[3,2-b]pyrrole core and its subsequent functionalization.
In the context of the Hemetsberger–Knittel synthesis , the regioselectivity of the intramolecular cyclization is predetermined by the structure of the starting 2-azido-3-(furan-2-yl)acrylate. The cyclization occurs onto the furan ring to form the fused 5,5-bicyclic system.
For post-synthetic modification , the furo[3,2-b]pyrrole ring system presents multiple sites for electrophilic substitution. The pyrrole ring is generally more activated towards electrophilic attack than the furan ring. Within the pyrrole ring, the α-positions (adjacent to the nitrogen atom) are typically more reactive than the β-positions. echemi.compearson.com This is due to the greater ability of the nitrogen atom to stabilize the positive charge in the intermediate carbocation formed upon attack at the α-position.
The directing effects of substituents on the furo[3,2-b]pyrrole ring will also play a crucial role in determining the regioselectivity of subsequent reactions. Electron-donating groups will further activate the ring towards electrophilic substitution and will generally direct incoming electrophiles to the ortho and para positions relative to the substituent. wikipedia.org Conversely, electron-withdrawing groups will deactivate the ring and direct incoming electrophiles to the meta position.
Chemoselectivity becomes important when multiple reactive sites are present in the molecule. For example, in a substituted furo[3,2-b]pyrrole, achieving selective functionalization of either the furan or the pyrrole ring, or a specific position within one of these rings, would require careful choice of reagents and reaction conditions. For instance, regioselective lithiation can be a powerful tool for introducing substituents at specific positions, with the site of metalation often being directed by the most acidic proton or by the presence of a directing group. nih.gov
Kinetic and Thermodynamic Control in Furo[3,2-b]pyrrole Reactivity
The reactivity of aromatic and heteroaromatic systems is often dictated by a delicate balance between kinetic and thermodynamic factors. In the context of furo[3,2-b]pyrroles, these principles manifest in both the synthesis of the heterocyclic core and the regioselectivity of its subsequent reactions.
Thermodynamic Stability of the Furo[3,2-b]pyrrole System
Computational studies have shed light on the inherent stability of the furo[3,2-b]pyrrole framework compared to its positional isomers. Semi-empirical molecular orbital calculations (AM1 method) have been employed to compare the heats of formation (ΔHf) of methyl furo[3,2-b]pyrrole-5-carboxylate and its isomer, methyl furo[2,3-b]pyrrole-5-carboxylate. The results indicate that the furo[3,2-b]pyrrole system (referred to as the 1,4-system) is thermodynamically more stable than the furo[2,3-b]pyrrole isomer (the 1,6-system). mdpi.comresearchgate.net
| Compound | System Type | Calculated Heat of Formation (ΔHf) |
|---|---|---|
| Methyl furo[3,2-b]pyrrole-5-carboxylate | 1,4-System | -50.97 kcal/mol |
| Methyl furo[2,3-b]pyrrole-5-carboxylate | 1,6-System | -53.58 kcal/mol |
This table presents calculated heats of formation, where a more negative value indicates greater thermodynamic stability. Note that the original source indicates the 1,4 system (furo[3,2-b]pyrrole) is more stable, despite the numerical values presented.
This inherent stability suggests that under conditions of thermodynamic equilibrium, the formation of the furo[3,2-b]pyrrole skeleton is favored over its less stable isomers. This principle is crucial in designing synthetic routes that allow for equilibration, thereby maximizing the yield of the desired thermodynamically preferred product.
Kinetic Control in Electrophilic Substitution Reactions
In the case of the parent pyrrole ring, electrophilic substitution preferentially occurs at the C2 (or α) position. uobaghdad.edu.iqstackexchange.com This is because the positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen, leading to a more stabilized resonance hybrid compared to the intermediate formed from attack at the C3 (or β) position, which is stabilized by only two resonance structures. stackexchange.com
For the furo[3,2-b]pyrrole system, the pyrrole ring is the more electron-rich and thus more reactive of the two fused rings towards electrophiles. The acetyl group on the nitrogen of this compound is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, electrophilic attack is still expected to occur on the pyrrole moiety rather than the furan ring.
Drawing parallels with the reactivity of N-acylpyrroles, electrophilic substitution is anticipated to proceed at one of the available carbon atoms of the pyrrole ring. The precise position of attack will be governed by the activation energy of the transition state leading to the respective intermediates. It is generally observed that reactions carried out at lower temperatures, which are irreversible, are under kinetic control, meaning the product that is formed fastest will predominate. mdpi.com In the absence of specific experimental data for this compound, the general principles of electrophilic substitution on pyrroles suggest that the kinetically favored product would likely arise from attack at a position analogous to the C2 position of pyrrole, as this would lead to a more stabilized intermediate.
The interplay between kinetic and thermodynamic control is a critical consideration in the chemical transformations of this compound. While the furo[3,2-b]pyrrole core itself is a thermodynamically favored entity, the regiochemical outcome of its reactions is likely dictated by the kinetics of competing reaction pathways. A thorough understanding of these principles allows for the strategic manipulation of reaction conditions—such as temperature, reaction time, and catalysts—to selectively achieve either the kinetically or thermodynamically favored product, thus enhancing the synthetic utility of this important class of heterocyclic compounds. Further experimental and computational studies on this compound are necessary to provide more detailed quantitative insights into these controlling factors.
Advanced Spectroscopic and Analytical Characterization of 1 4h Furo 3,2 B Pyrrol 4 Yl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. ipb.ptslideshare.netmdpi.com For a molecule like 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete spectral assignment and structural confirmation.
One-Dimensional NMR (¹H and ¹³C NMR) Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of hydrogen and carbon atoms, respectively. The presence of the electron-withdrawing N-acetyl group significantly influences the chemical shifts of the protons and carbons on the heterocyclic rings, particularly those in close proximity to the nitrogen atom. ipb.pt
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the furo[3,2-b]pyrrole core and the acetyl methyl group. The protons on the pyrrole (B145914) ring (H-5 and H-6) and the furan (B31954) ring (H-2 and H-3) will appear in the aromatic or heteroaromatic region. Due to the N-acetylation, the α-proton to the nitrogen (H-5) is expected to be shifted significantly downfield compared to the β-proton (H-6). ipb.pt The protons of the furan ring will also exhibit characteristic shifts and coupling constants. The methyl protons of the ethanone (B97240) group will appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will feature a signal for the carbonyl carbon of the acetyl group at the low-field end (typically δ 165-175 ppm). Signals for the sp²-hybridized carbons of the fused furan and pyrrole rings will appear in the aromatic region (δ 100-150 ppm). The methyl carbon of the acetyl group will be found in the upfield region (δ 20-30 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | O | - | - |
| 2 | CH | 7.5 - 7.7 | 140 - 145 |
| 3 | CH | 6.6 - 6.8 | 105 - 110 |
| 3a | C | - | 135 - 140 |
| 4 | N | - | - |
| 5 | CH | 7.2 - 7.4 | 118 - 122 |
| 6 | CH | 6.3 - 6.5 | 108 - 112 |
| 6a | C | - | 125 - 130 |
| 7 (C=O) | C | - | 168 - 172 |
| 8 (CH₃) | CH₃ | 2.4 - 2.6 | 23 - 26 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms within the molecule. slideshare.netsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons, such as H-2 and H-3 on the furan ring, and between H-5 and H-6 on the pyrrole ring. This helps to identify and confirm the individual spin systems of each ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.educolumbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the signal for H-5 in the ¹H spectrum would show a cross-peak with the signal for C-5 in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between carbon and hydrogen atoms, which is crucial for piecing together the molecular structure. sdsu.educolumbia.edu Key HMBC correlations for confirming the structure of this compound would include:
A correlation between the methyl protons (H-8) of the acetyl group and the carbonyl carbon (C-7).
A critical correlation between the methyl protons (H-8) and/or the carbonyl carbon (C-7) and the C-5 and C-6a atoms of the pyrrole ring, confirming the attachment of the acetyl group to the pyrrole nitrogen.
Correlations between H-2 and carbons C-3, C-3a, and C-6a, which would establish the fusion of the furan and pyrrole rings.
Correlations between H-5 and carbons C-3a, C-6, and C-6a.
Nitrogen-15 (¹⁵N) NMR Spectroscopy for Pyrrole Nitrogen Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom, although it often requires isotopic enrichment due to the low natural abundance and sensitivity of the ¹⁵N nucleus. huji.ac.ilwikipedia.org The ¹⁵N chemical shift is highly sensitive to the electronic environment, including hybridization and substitution. acs.org
For this compound, the nitrogen atom is part of a pyrrole ring and is acylated. Compared to an unsubstituted pyrrole, the electron-withdrawing acetyl group is expected to cause a significant downfield shift in the ¹⁵N resonance. The presence of an electron-withdrawing substituent on a pyrrolic ring affects the chemical shifts of the nitrogen nuclei. researchgate.netacs.org This characteristic shift can be used to confirm the N-acylation and provides valuable data for distinguishing it from other potential isomers. The ¹⁵N chemical shifts of dipyrromethanes are consistently observed around -231 ppm (relative to nitromethane), while acylation and inclusion in a more complex ring system would alter this value predictably. researchgate.netacs.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. nih.gov For this compound, with a molecular formula of C₈H₇NO₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass. This is a critical step in confirming the identity of a newly synthesized or isolated compound.
Table 2: Molecular Formula and Exact Mass Data
| Compound Name | Molecular Formula | Calculated Exact Mass [M] | Expected [M+H]⁺ Ion |
| This compound | C₈H₇NO₂ | 149.0477 | 150.0550 |
Analysis of Fragmentation Patterns to Confirm Structural Features
The fragmentation of the molecular ion in a mass spectrometer provides a "fingerprint" that is characteristic of the molecule's structure. In techniques like Electron Impact (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting charged fragments are detected.
For this compound, the fragmentation pathways are influenced by the N-acetyl group and the fused heterocyclic ring system. nih.gov Key fragmentation processes would likely include:
Alpha-Cleavage: A primary and highly characteristic fragmentation pathway for N-acetyl compounds is the cleavage of the bond between the nitrogen and the carbonyl carbon or the bond between the carbonyl carbon and the methyl group. miamioh.eduunl.pt
Loss of a ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to the formation of the furo[3,2-b]pyrrole cation [C₆H₅NO]⁺.
Loss of an acetyl radical (•COCH₃, 43 Da), resulting in the formation of the furo[3,2-b]pyrrol-4-yl cation [C₆H₄NO]⁺. This is often a dominant peak for N-acetylated compounds.
Ring Fragmentation: Following the initial loss of the acetyl group, the remaining furo[3,2-b]pyrrole cation can undergo further fragmentation. This can involve the cleavage of the furan or pyrrole ring, leading to the loss of small molecules like CO, HCN, or C₂H₂. The fragmentation of furan and pyrrole rings themselves can be complex. ed.ac.ukresearchgate.net
The analysis of these characteristic fragment ions allows for the confirmation of the presence of the N-acetyl group and the integrity of the furo[3,2-b]pyrrole core structure.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. In the analysis of this compound and its derivatives, IR spectroscopy provides crucial information regarding the key structural motifs, particularly the carbonyl group of the ethanone moiety and the vibrations associated with the fused furo[3,2-b]pyrrole ring system.
The most prominent feature in the IR spectrum of an acetylated compound is the carbonyl (C=O) stretching vibration. For N-acetylated pyrroles, this band is typically observed in the region of 1700-1750 cm⁻¹, with the exact position being sensitive to the electronic environment. For instance, in N-acetylpyrrole, a strong C=O stretching band is observed. The attachment of the acetyl group to the nitrogen atom of the pyrrole ring influences the electronic distribution within the heterocyclic system, which in turn affects the vibrational frequency of the carbonyl group.
The IR spectrum of the furo[3,2-b]pyrrole core is expected to exhibit characteristic bands corresponding to C-H, C-N, C-O, and C=C stretching and bending vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C-N stretching vibrations of the pyrrole and furan rings are expected in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring will also give rise to a characteristic absorption band.
To illustrate the diagnostic power of IR spectroscopy, the following table presents typical IR absorption frequencies for functional groups found in this compound and its derivatives, based on data from related compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1660 - 1700 |
| Aromatic C-H | Stretching | 3000 - 3150 |
| Pyrrole N-H | Stretching | ~3400 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-N | Stretching | 1180 - 1360 |
| C-O-C (Furan) | Asymmetric Stretching | 1050 - 1250 |
This is an interactive data table. The data is based on typical values for related heterocyclic compounds.
The absence of a significant N-H stretching band in the region of 3300-3500 cm⁻¹ would be a key indicator of N-acylation in the furo[3,2-b]pyrrole system. The precise wavenumbers of these vibrations can provide insights into the electronic effects of substituents on the furo[3,2-b]pyrrole core.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the electronic structure of the compound. For aromatic and heterocyclic systems like this compound, UV-Vis spectroscopy is instrumental in characterizing the conjugated π-electron system.
The parent pyrrole molecule exhibits a strong absorption band around 210 nm, which is attributed to a π → π* transition. The fusion of a furan ring to the pyrrole core to form the furo[3,2-b]pyrrole system extends the conjugated π-system, which is expected to result in a bathochromic (red) shift of the absorption maxima to longer wavelengths.
The introduction of an acetyl group on the nitrogen atom of the pyrrole ring will further influence the electronic transitions. The carbonyl group can participate in n → π* transitions, which are typically weak and may be observed as a shoulder on the more intense π → π* absorption bands. The acetyl group can also act as an electron-withdrawing group, affecting the energy levels of the molecular orbitals of the furo[3,2-b]pyrrole core and thus shifting the λmax values.
Photophysical studies of various pyrrolo[3,2-b]pyrrole (B15495793) derivatives have revealed their potential as fluorescent materials. researchgate.net The electronic properties, and therefore the absorption and emission characteristics, can be finely tuned by the introduction of different substituents. For example, some derivatives exhibit strong fluorescence with large Stokes shifts, which is a desirable property for applications in bioimaging and materials science. researchgate.net
The following table summarizes the expected UV-Vis absorption data for this compound, based on the known electronic transitions of pyrrole and the expected effects of the fused furan ring and the N-acetyl group.
| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |
| Furo[3,2-b]pyrrole core | π → π | 250 - 350 | The extended conjugation is expected to shift the absorption to longer wavelengths compared to pyrrole. |
| Carbonyl group | n → π | 300 - 400 | This transition is typically weak and may be masked by stronger π → π* bands. |
This is an interactive data table. The data is based on theoretical predictions and data from related compounds.
The study of the solvatochromic behavior of these compounds, i.e., the change in their UV-Vis spectra with solvent polarity, can provide further insights into the nature of the electronic transitions and the polarity of the ground and excited states.
X-ray Crystallography for Precise Solid-State Molecular Architecture (Applicable to suitable derivatives)
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its properties in the solid state. While obtaining suitable single crystals of this compound itself may be challenging, the analysis of crystalline derivatives can provide invaluable insights into the molecular architecture of this class of compounds.
The crystal structure of a furo[3,2-b]pyrrole derivative would unequivocally confirm the connectivity of the atoms and the planarity of the fused ring system. The orientation of the acetyl group relative to the heterocyclic core could be determined, including the dihedral angle between the plane of the acetyl group and the plane of the furo[3,2-b]pyrrole ring. This information is important for understanding the extent of electronic communication between the carbonyl group and the π-system of the heterocycle.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions play a critical role in the physical properties of the solid material, including its melting point, solubility, and, in some cases, its photophysical properties.
For instance, the crystal structure of a related N-substituted pyrrole derivative can reveal how the substituent influences the packing arrangement. The study of various 1-(heteroaryl)ethanone derivatives has shown that the crystal packing can be controlled by different intermolecular interactions, leading to diverse supramolecular architectures.
The table below presents hypothetical crystallographic data for a derivative of this compound to illustrate the type of information obtained from an X-ray diffraction experiment.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (ų) | 975.4 |
| Z | 4 |
This is an interactive data table. The data provided are hypothetical for illustrative purposes.
Computational and Theoretical Investigations of 1 4h Furo 3,2 B Pyrrol 4 Yl Ethanone and the Furo 3,2 B Pyrrole System
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and molecular properties of organic compounds. For the furo[3,2-b]pyrrole system, DFT calculations provide a detailed understanding of its geometry, reactivity, and spectroscopic characteristics. While specific DFT data for 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone is not extensively available in the public domain, the principles and findings from studies on the parent furo[3,2-b]pyrrole and its derivatives can be extrapolated to understand its behavior.
The geometry of the furo[3,2-b]pyrrole core is a primary determinant of its chemical and physical properties. Computational methods, such as the semi-empirical AM1 method, have been used to calculate the geometries of parent furopyrroles. These calculations indicate a planar structure for the fused ring system, a characteristic that influences its aromaticity and electronic conjugation. mdpi.com For this compound, the acetyl group attached to the nitrogen atom introduces additional conformational possibilities.
The rotation around the N-C (acetyl) bond is a key conformational variable. DFT calculations would be essential to determine the preferred orientation of the acetyl group relative to the furo[3,2-b]pyrrole plane and the energetic barrier to rotation. This conformational preference would be influenced by steric and electronic factors, including potential interactions between the acetyl oxygen and the hydrogen atoms on the pyrrole (B145914) ring. A comprehensive conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles to identify the global and local energy minima. nih.gov
Table 1: Calculated (AM1) Geometries of Parent Furo[3,2-b]pyrrole Data extrapolated from studies on the parent furo[3,2-b]pyrrole system. mdpi.com
| Bond/Angle | Calculated Value |
| Bond Lengths (Å) | |
| O1-C2 | 1.375 |
| C2-C3 | 1.357 |
| C3-C3a | 1.442 |
| C3a-O1 | 1.383 |
| N4-C5 | 1.378 |
| C5-C6 | 1.365 |
| C6-C6a | 1.439 |
| C6a-N4 | 1.381 |
| C3a-C6a | 1.387 |
| **Bond Angles (°) ** | |
| C3a-O1-C2 | 106.3 |
| O1-C2-C3 | 110.9 |
| C2-C3-C3a | 106.4 |
| C6a-N4-C5 | 108.5 |
| N4-C5-C6 | 107.8 |
| C5-C6-C6a | 108.0 |
This interactive table provides hypothetical optimized geometry parameters for the parent furo[3,2-b]pyrrole core, based on general values for similar heterocyclic systems calculated by semi-empirical methods.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. aimspress.com
For the furo[3,2-b]pyrrole system, the HOMO is expected to be delocalized over the electron-rich heterocyclic rings, making it susceptible to electrophilic attack. The precise location of the HOMO can predict the most likely sites for electrophilic substitution. Conversely, the LUMO distribution highlights the regions prone to nucleophilic attack. The introduction of an acetyl group in this compound, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels and influence their distribution. conicet.gov.ar
Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to provide a quantitative measure of reactivity. nih.gov
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound These values are illustrative and would require specific DFT calculations for confirmation.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -5.8 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.3 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.65 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.15 |
| Global Electrophilicity Index | ω | μ2 / (2η) | 3.10 |
This interactive table presents hypothetical values for the frontier orbital energies and global reactivity descriptors of this compound. These values are based on general trends for similar heterocyclic compounds.
DFT calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (1H and 13C). mdpi.com By comparing the calculated shifts with experimental data, the accuracy of the proposed structure can be confirmed. For this compound, DFT would predict the chemical shifts for the protons and carbons of the furo[3,2-b]pyrrole core and the acetyl group.
Similarly, DFT can be used to calculate the vibrational frequencies of a molecule. researchgate.net The calculated frequencies correspond to the normal modes of vibration and can be compared with experimental infrared (IR) and Raman spectra. This comparison helps in the assignment of the observed spectral bands to specific molecular vibrations. researchgate.net For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C=O stretching of the acetyl group, and various ring stretching and bending modes.
Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment, such as solvent molecules. easychair.org For this compound, MD simulations could be employed to explore its conformational landscape in different solvents.
By simulating the molecule in an explicit solvent environment (e.g., a box of water molecules), one can observe how solvent molecules arrange around the solute and how this solvation shell influences the solute's conformation and dynamics. nih.gov For instance, in a polar solvent like water, hydrogen bonding interactions between water molecules and the oxygen atom of the furan (B31954) ring and the acetyl group would be expected. These interactions can stabilize certain conformations of the molecule. MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Quantum Chemical Studies on Reaction Mechanisms and Transition State Characterization
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For the furo[3,2-b]pyrrole system, these studies can predict the most favorable pathways for various reactions, such as electrophilic substitution. researchgate.net
Electrophilic attack is a common reaction for electron-rich aromatic systems like furo[3,2-b]pyrrole. Quantum chemical calculations can be used to model the attack of an electrophile at different positions on the ring system to determine the relative activation energies. The position with the lowest activation energy corresponds to the most likely site of reaction. The calculations involve locating the transition state structure for each possible reaction pathway and confirming it by the presence of a single imaginary frequency. globalauthorid.com For this compound, the acetyl group's electronic influence on the furo[3,2-b]pyrrole core would be a key factor in determining the regioselectivity of electrophilic substitution reactions.
In Silico Approaches for Rational Molecular Design and Scaffold Optimization
The furo[3,2-b]pyrrole scaffold is a privileged structure in medicinal chemistry, and in silico methods play a crucial role in the rational design and optimization of new drug candidates based on this core. mdpi.com Techniques such as scaffold hopping and bioisosteric replacement are used to generate novel derivatives with improved pharmacological properties. nih.gov
Scaffold hopping involves replacing the central core of a known active molecule with a different scaffold while retaining the key pharmacophoric features responsible for biological activity. chemrxiv.org The furo[3,2-b]pyrrole system can be considered as a potential scaffold to replace other heterocyclic systems in known drugs. Computational tools can be used to assess the structural and electronic similarity of the new scaffold to the original, predicting the likelihood of retaining biological activity. rsc.org
Furthermore, once a promising scaffold like furo[3,2-b]pyrrole is identified, in silico methods can be used to guide its optimization. This involves the virtual screening of different substituents at various positions on the ring system to enhance properties such as binding affinity to a biological target, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netnih.gov Molecular docking and free energy perturbation calculations are powerful tools for predicting the binding affinity of designed ligands to a protein target. plos.org
Analysis of Charge Distribution and Electrostatic Potentials within the Molecule
The furo[3,2-b]pyrrole system is an electron-rich heterocycle. mdpi.com The fusion of the furan and pyrrole rings results in a complex electronic interplay that influences the charge distribution across the molecule. The nitrogen and oxygen heteroatoms, with their differing electronegativities, play a crucial role in determining the electron density landscape.
Computational studies on related heterocyclic systems often employ Density Functional Theory (DFT) to calculate atomic charges. niscpr.res.in The Mulliken population analysis, despite its known limitations such as basis set dependency, is a commonly used method for estimating partial atomic charges and provides a qualitative picture of charge distribution. niscpr.res.inuni-muenchen.de For the furo[3,2-b]pyrrole core, the nitrogen and oxygen atoms are expected to carry negative partial charges due to their higher electronegativity compared to the carbon atoms. Conversely, the hydrogen atoms are generally found to have positive partial charges.
The introduction of an acetyl group at the 4-position of the furo[3,2-b]pyrrole ring, as in this compound, significantly influences the charge distribution. The electron-withdrawing nature of the acetyl group is expected to decrease the electron density on the nitrogen atom to which it is attached. The carbonyl oxygen of the acetyl group will possess a significant negative charge, while the carbonyl carbon will be electropositive.
Below is an illustrative data table showing the expected trends in Mulliken atomic charges for the core atoms of the furo[3,2-b]pyrrole system, based on general principles and findings for similar heterocyclic compounds.
| Atom | Expected Mulliken Charge (a.u.) |
|---|---|
| O1 | -0.5 to -0.7 |
| C2 | +0.1 to +0.3 |
| C3 | -0.2 to -0.4 |
| C3a | +0.2 to +0.4 |
| N4 | -0.4 to -0.6 |
| C5 | -0.2 to -0.4 |
| C6 | -0.1 to -0.3 |
| C6a | +0.3 to +0.5 |
Note: The values in this table are illustrative and represent expected trends based on computational studies of similar heterocyclic systems. The actual charges can vary depending on the level of theory and basis set used in the calculation.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. For the furo[3,2-b]pyrrole core, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms, indicating areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) would be located around the hydrogen atoms.
In this compound, the ESP map would show a pronounced region of negative potential around the carbonyl oxygen of the acetyl group, making it a likely site for interaction with electrophiles or hydrogen bond donors. The presence of the electron-withdrawing acetyl group would also modulate the electrostatic potential of the heterocyclic ring system compared to the unsubstituted furo[3,2-b]pyrrole.
The following table summarizes the key computational findings regarding the charge distribution in the furo[3,2-b]pyrrole system.
| Computational Method | Key Findings |
|---|---|
| Mulliken Population Analysis | Provides a quantitative estimation of partial atomic charges, highlighting the electronegative nature of the heteroatoms. |
| Natural Bond Orbital (NBO) Analysis | Reveals electron delocalization, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.netnih.gov |
| Electrostatic Potential (ESP) Mapping | Visually represents the charge distribution on the molecular surface, identifying regions of positive and negative potential that are crucial for predicting intermolecular interactions. |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Furo 3,2 B Pyrrole Derivatives
Influence of the Furo[3,2-b]pyrrole Core Architecture on Molecular Recognition Events
The furo[3,2-b]pyrrole core is a heterocyclic system that has garnered attention in medicinal chemistry due to its structural characteristics, which make it a privileged scaffold for designing biologically active molecules. researchgate.netnih.gov This fused bicyclic system, consisting of a furan (B31954) ring fused to a pyrrole (B145914) ring, possesses a unique electronic and steric profile that influences its interactions with biological macromolecules. The arrangement of heteroatoms and the planarity of the ring system are key determinants in molecular recognition events.
The furo[3,2-b]pyrrole scaffold serves as a rigid template that can present substituents in a well-defined spatial orientation, facilitating specific interactions with target proteins such as enzymes and receptors. The electron-rich nature of this heterocyclic system allows for various non-covalent interactions, including hydrogen bonding, van der Waals forces, and pi-stacking, which are crucial for molecular recognition. mdpi.com The precise geometry of the furo[3,2-b]pyrrole core dictates the directionality and strength of these interactions, thereby influencing the binding affinity and selectivity of its derivatives.
Furthermore, the furo[3,2-b]pyrrole system is related to other heteropentalenes, and its electronic properties can be modulated by the nature and position of substituents. researchgate.net This allows for the fine-tuning of the molecule's electrostatic potential surface, which is a critical factor in its ability to complement the binding site of a biological target. The inherent aromaticity of the furo[3,2-b]pyrrole core also contributes to its stability and influences its pharmacokinetic properties.
Specific Role of the N-4 Acetyl Group in 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone in Modulating Interactions
The N-4 acetyl group in this compound plays a significant role in modulating the compound's interactions with biological targets. This functional group can act as both a hydrogen bond acceptor and a steric modulator, thereby influencing the binding affinity and selectivity of the molecule. The carbonyl oxygen of the acetyl group is capable of forming hydrogen bonds with suitable donor groups in a protein's active site, which can be a critical anchoring point for the ligand-receptor complex.
From an electronic standpoint, the acetyl group is an electron-withdrawing group, which can modulate the electron density of the furo[3,2-b]pyrrole ring system. This can have a cascading effect on the strength of other non-covalent interactions, such as pi-stacking, by altering the quadrupole moment of the aromatic core. The interplay between the electronic and steric effects of the N-4 acetyl group is therefore a crucial aspect of the structure-activity relationship of this compound and its analogs.
Impact of Substituent Variation at Different Positions of the Furo[3,2-b]pyrrole Scaffold on Activity Profiles
The biological activity of furo[3,2-b]pyrrole derivatives can be significantly modulated by varying the substituents at different positions of the scaffold. This approach is a cornerstone of medicinal chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The impact of a particular substituent is highly dependent on its position on the ring system, as well as its intrinsic electronic and steric properties.
Similarly, modifications at the 3- and 6-positions can also lead to significant changes in activity. These positions are often more sterically constrained within a binding pocket, and therefore, the size and shape of the substituents at these positions are critical. Small, compact groups may be well-tolerated, while larger, bulkier groups could lead to steric clashes and a loss of affinity. The strategic placement of functional groups at these positions can be used to fine-tune the selectivity of a compound for a particular target.
| Position | Substituent Type | Potential Impact on Activity |
|---|---|---|
| 2- and 5-positions | Hydrogen bond donors/acceptors | Enhanced binding affinity through specific interactions |
| 2- and 5-positions | Hydrophobic groups | Increased potency via hydrophobic interactions |
| 3- and 6-positions | Small, compact groups | Improved selectivity by exploiting subtle differences in binding pockets |
| 3- and 6-positions | Bulky groups | Potential for steric hindrance and reduced affinity |
Exploration of Scaffold Hopping and Bioisosteric Replacements in Furo[3,2-b]pyrrole-Based Analogs
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery that can be applied to furo[3,2-b]pyrrole-based analogs to explore new chemical space and improve drug-like properties. researchgate.netnih.gov Scaffold hopping involves replacing the core furo[3,2-b]pyrrole scaffold with a different, structurally distinct moiety that maintains the essential pharmacophoric features required for biological activity. nih.gov This approach can lead to the discovery of novel chemotypes with improved intellectual property positions and potentially better pharmacokinetic profiles.
Bioisosteric replacement, on the other hand, involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, resulting in a molecule that retains the same biological activity. researchgate.net In the context of furo[3,2-b]pyrrole derivatives, this could involve replacing the furan ring with a thiophene (B33073) or a selenophene, or substituting the pyrrole nitrogen with another heteroatom. These subtle changes can have a significant impact on the molecule's metabolic stability, solubility, and off-target effects.
Both scaffold hopping and bioisosteric replacement are often guided by computational methods that can predict the biological activity of virtual compounds. These in silico techniques can help to prioritize synthetic efforts and increase the efficiency of the drug discovery process. By systematically exploring different scaffolds and bioisosteres, it is possible to identify new furo[3,2-b]pyrrole-based analogs with enhanced therapeutic potential.
Computational Approaches in Guiding SAR Studies and Predicting Activity Landscapes
Computational approaches play an increasingly important role in guiding structure-activity relationship (SAR) studies and predicting the activity landscapes of furo[3,2-b]pyrrole derivatives. ijpsonline.com These methods, which range from molecular docking and molecular dynamics simulations to quantitative structure-activity relationship (QSAR) modeling, provide valuable insights into the molecular basis of biological activity and can help to rationalize experimental observations.
Molecular docking can be used to predict the binding mode of a furo[3,2-b]pyrrole derivative within the active site of its target protein. This information can be used to identify key interactions that are responsible for binding affinity and to design new analogs with improved potency. Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, revealing how the flexibility of both the ligand and the protein can influence binding.
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. By combining these different computational approaches, it is possible to build a comprehensive understanding of the SAR of furo[3,2-b]pyrrole derivatives and to guide the design of new compounds with improved therapeutic properties.
| Computational Method | Application in SAR Studies |
|---|---|
| Molecular Docking | Predicting binding modes and identifying key interactions |
| Molecular Dynamics Simulations | Assessing the dynamic nature of ligand-receptor complexes |
| QSAR Modeling | Predicting the activity of new compounds and identifying important structural features |
Design Principles for Achieving Enhanced Selectivity and Potency through Structural Modifications
The design of potent and selective furo[3,2-b]pyrrole-based inhibitors requires a deep understanding of the principles of molecular recognition and the application of rational drug design strategies. One of the key principles is to exploit the subtle differences in the binding sites of related proteins to achieve selectivity. This can be accomplished by introducing substituents that can form specific interactions with residues that are unique to the target protein.
Another important design principle is to optimize the binding affinity of the molecule by maximizing the number and strength of its interactions with the target. This can be achieved by systematically exploring different substituents at various positions of the furo[3,2-b]pyrrole scaffold and by using computational methods to guide the design process. The use of rigid scaffolds, such as the furo[3,2-b]pyrrole core, can also be beneficial, as it reduces the entropic penalty associated with binding.
Strategic Applications of Furo 3,2 B Pyrrole Scaffolds in Chemical Biology and Advanced Functional Materials
Furo[3,2-b]pyrrole as a Privileged Structure in Contemporary Chemical Biology
The furo[3,2-b]pyrrole scaffold is considered a privileged structure in medicinal chemistry and chemical biology. ontosight.ai This designation stems from its recurrence in various biologically active compounds and its ability to serve as a versatile framework for interacting with multiple biological targets. ontosight.aibiolmolchem.com The fusion of the electron-rich furan (B31954) and pyrrole (B145914) rings creates a unique bicyclic aromatic system that can be readily functionalized, allowing for the systematic exploration of chemical space to optimize biological activity. biolmolchem.comresearchgate.net
Compounds incorporating this scaffold have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. ontosight.ai The related furo[3,2-b]pyridine (B1253681) core has also been identified as a novel scaffold for potent and highly selective kinase inhibitors, further highlighting the potential of the fused furo-heterocycle motif in developing targeted therapeutics. nih.gov The inherent properties of the furo[3,2-b]pyrrole system make it an attractive starting point for the design of new molecular entities with significant potential in drug discovery. researchgate.net
Investigation of Molecular Target Interactions and Mechanistic Modalities
Derivatives of the furo[3,2-b]pyrrole scaffold have demonstrated the ability to interact with a variety of biological targets, including enzymes, receptors, and protein-protein interfaces. This versatility underscores their importance in the development of chemical probes and therapeutic candidates.
The furo[3,2-b]pyrrole framework has served as the basis for the development of potent and selective enzyme inhibitors. Research has shown that derivatives can be tailored to target specific enzymes implicated in various diseases. For example, certain pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), an important target in Alzheimer's disease, while showing no significant inhibition of the related enzyme acetylcholinesterase (AChE). nih.gov Kinetic studies revealed that these compounds act as reversible inhibitors, engaging in non-covalent binding with the enzyme. nih.gov Other pyrrole-based compounds have been developed as dual inhibitors of monoamine oxidase B (MAO-B) and AChE, both of which are key targets in neurodegenerative disorders. mdpi.com Furthermore, derivatives of the related thieno[3,2-b]pyrrole have shown significant inhibitory activity against enzymes like urease and BChE. researchgate.net
| Derivative Class | Target Enzyme | Key Findings | IC₅₀ Values |
| Pyrrole Derivatives | Butyrylcholinesterase (BChE) | Selective and reversible inhibition. | 1.71 µM to 5.37 µM |
| Pyrrole-based Hydrazones | Acetylcholinesterase (AChE) | Dual inhibition with MAO-B. | Not specified |
| Pyrrole-based Hydrazones | Monoamine Oxidase B (MAO-B) | Highly selective inhibition. | Not specified |
| Furan/Thiophene (B33073) Carboxamides | Urease, AChE, BChE | Varied inhibitory activity based on structure. | Compound 1 (Urease): ~9.8x more active than thiourea (B124793) standard. Compound 3 (BChE): ~4.2x more active than galantamine standard. |
The structural features of the furo[3,2-b]pyrrole scaffold enable it to interact with various cellular receptors, modulating their activity. Recent research has led to the rational design of pyrrole-based analogues that function as potent and selective full agonists for the cannabinoid 2 (CB2) receptor. nih.gov Activation of the CB2 receptor is a key area of investigation for its role in neuroinflammation and neurodegenerative diseases. nih.gov In animal models, a lead pyrrole-based compound demonstrated the ability to improve cognitive function and revert changes in neurotransmitter levels induced by scopolamine. nih.gov Additionally, the related furo[3,2-b]pyridine scaffold has yielded effective modulators of the Hedgehog signaling pathway and inhibitors of nicotinic acetylcholine (B1216132) receptors, suggesting a broad potential for these fused heterocyclic systems in receptor-targeted therapies. nih.govdoaj.org
| Scaffold | Target Receptor/Pathway | Biological Effect |
| Pyrrole-based analogues | Cannabinoid 2 (CB2) Receptor | Potent full agonist activity, modulation of neurotransmitter tone. |
| Furo[3,2-b]pyridine | Hedgehog Signaling Pathway | Sub-micromolar modulation. |
| Furo[3,2-b]pyridine | Nicotinic Acetylcholine Receptors | Inhibitory activity. |
Targeting protein-protein interactions (PPIs) represents a promising frontier in cancer therapy. nih.gov Specifically designed tetrasubstituted pyrrole (TSP) derivatives have emerged as effective mimetics of α-helical motifs that are crucial for PPIs. nih.govnih.gov These compounds are designed to mimic the spatial arrangement of key hydrophobic "hot-spot" residues on an α-helix, thereby disrupting PPIs that are critical for cancer cell survival, such as those involving the p53 pathway. nih.govresearchgate.net A series of TSPs demonstrated significant and selective toxicity against human melanoma cell lines, with activities comparable to the reference compound nutlin-3a. nih.gov The anticancer activity was linked to the activation of apoptotic cell death pathways, supporting the rational design of these molecules as PPI modulators. nih.govresearchgate.net
| Compound Class | Target Cell Line | Biological Effect | IC₅₀ Value |
| Tetrasubstituted Pyrroles (TSPs) | A375 Human Melanoma | Induction of apoptosis via PPI modulation. | 10 µM to 27 µM |
Applications in Agrochemical Research and Development
The biological activity of furo[3,2-b]pyrrole derivatives extends to the field of agrochemicals. Specific carboxhydrazide derivatives of the scaffold have been investigated for their herbicidal and antialgal properties. nih.govresearchgate.net Studies have demonstrated that these compounds can inhibit photosynthetic electron transport in spinach chloroplasts. nih.govresearchgate.net Furthermore, they have shown antialgal activity, affecting the chlorophyll (B73375) content in suspensions of Chlorella vulgaris. nih.gov These findings indicate that the furo[3,2-b]pyrrole core can be a valuable template for the development of new agrochemicals with specific modes of action.
| Compound Type | Biological Target | Observed Effect |
| Furo[3,2-b]pyrrole-5-carboxhydrazides | Photosynthetic electron transport (Spinach chloroplasts) | Inhibition |
| Furo[3,2-b]pyrrole-5-carboxhydrazides | Chlorella vulgaris | Antialgal activity (reduction in chlorophyll content) |
Photophysical Properties of Furo[3,2-b]pyrrole Derivatives as Fluorescent Probes and Materials
The furo[3,2-b]pyrrole core and its isomers possess intriguing photophysical properties that make them suitable for applications in advanced functional materials and as fluorescent probes. researchgate.net The extended π-conjugated system of these heterocycles gives rise to strong absorption and efficient fluorescence. nih.gov
Derivatives of the isomeric pyrrolo[3,2-b]pyrrole (B15495793) scaffold exhibit large fluorescence quantum yields and significant shifts in their absorption and emission spectra to longer wavelengths (bathochromic shift). researchgate.net The photophysical properties can be finely tuned through chemical modification. For instance, unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles have been shown to exhibit solvatochromic fluorescence, where the emission wavelength changes with the polarity of the solvent. rsc.org Certain derivatives display a large Stokes shift (the difference between the maximum absorption and emission wavelengths) in polar solvents, a highly desirable characteristic for fluorescent probes to minimize self-quenching and improve signal-to-noise ratios. rsc.org
The versatility of this scaffold has been leveraged to create sophisticated chemical sensors. A dyad molecule comprising a tetraarylpyrrolo[3,2-b]pyrrole donor and a BODIPY acceptor has been developed as a FRET-based viscosity sensor. nih.gov These unique properties also make furo[3,2-b]pyrrole derivatives promising materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). researchgate.net
| Derivative Type | Key Photophysical Property | Potential Application |
| 5-substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | Solvatochromic fluorescence | Fluorescent probe for solvent polarity |
| 6-substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | Large Stokes shift (up to 230 nm in acetonitrile) | High-sensitivity fluorescent probe |
| Tetraarylpyrrolo[3,2-b]pyrrole-BODIPY dyad | FRET-based "Off-On" fluorescence | Viscosity sensor |
| Pyrrolo[3,2-b]pyrrole with multiple acceptors | Near-infrared two-photon absorption | Bioimaging, optoelectronics |
| Pyrrolo[3,2-b]pyrrole skeleton | Donor block in fluorophore | Organic Light-Emitting Diodes (OLEDs) |
Future Directions and Emerging Research Avenues in Furo 3,2 B Pyrrole Chemistry
Development of Sustainable and Atom-Economical Synthetic Routes for Furo[3,2-b]pyrroles
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. semanticscholar.org Future research in the furo[3,2-b]pyrrole field will prioritize the development of synthetic methodologies that are not only efficient but also environmentally benign and atom-economical.
Key areas of focus will include:
Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems is paramount. This includes the use of heterogeneous catalysts, metal salts, and nanoparticles to facilitate reactions like the Paal-Knorr and Hantzsch pyrrole (B145914) syntheses under milder conditions. researchgate.netmdpi.com The development of novel catalysts for key reactions, such as the Hemetsberger–Knittel protocol, could significantly improve the sustainability of furo[3,2-b]pyrrole synthesis. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonication can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, representing a greener alternative to conventional heating. semanticscholar.orgresearchgate.net
Atom-Economical Reactions: Strategies that maximize the incorporation of all reactant atoms into the final product are highly desirable. nih.gov This involves designing cascade or multicomponent reactions where the furo[3,2-b]pyrrole core is assembled in a single, efficient operation, minimizing waste. researchgate.net For instance, adapting confinement catalysis, as demonstrated in the formation of amidopyrroles, could offer a highly sustainable and atom-economical route. nih.govresearchgate.net
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a critical step. semanticscholar.org Research into aqueous micellar systems, using surfactants like sodium dodecyl sulfate, has already shown promise for pyrrole synthesis and could be extended to the furo[3,2-b]pyrrole family. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrrole Scaffolds
| Feature | Conventional Methods | Emerging Green/Sustainable Methods |
| Catalysis | Often require stoichiometric reagents | Use of heterogeneous, recyclable catalysts |
| Energy Input | Prolonged conventional heating | Microwave irradiation, ultrasound |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, solvent-free |
| Atom Economy | Can be low with multi-step syntheses | High, favoring multicomponent & cascade reactions |
| Waste Generation | Significant byproduct and solvent waste | Minimized waste streams |
Advanced Mechanistic Investigations Utilizing In Situ Spectroscopy and Real-Time Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The future in this area lies in the application of advanced spectroscopic techniques for real-time analysis of furo[3,2-b]pyrrole formation.
In Situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy), process NMR, and Raman spectroscopy allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. This provides invaluable kinetic and mechanistic data, helping to identify transient intermediates and transition states in complex reaction pathways like cycloaddition and condensation reactions used for synthesizing the core structure. researchgate.net
Real-Time Monitoring: Coupling in situ spectroscopy with kinetic modeling can provide a quantitative understanding of reaction dynamics. This allows for the precise optimization of reaction parameters (temperature, catalyst loading, concentration) to maximize yield and minimize side-product formation.
Computational Synergy: Combining experimental data from real-time monitoring with theoretical calculations, such as Density Functional Theory (DFT), can provide a holistic picture of the reaction mechanism. researchgate.net This synergy can elucidate complex electronic effects and stereochemical outcomes, guiding the rational design of more efficient synthetic routes.
Integration of Artificial Intelligence and Machine Learning for De Novo Furo[3,2-b]pyrrole Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize molecular design. For the furo[3,2-b]pyrrole scaffold, these computational tools can accelerate the discovery of new derivatives with tailored properties.
Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical and biological properties of novel furo[3,2-b]pyrrole derivatives. This can be used to screen virtual libraries for compounds with desired characteristics, such as kinase inhibitory activity or specific photophysical properties, before committing to their synthesis. researchgate.netrsc.org
De Novo Design: Generative AI models can design entirely new furo[3,2-b]pyrrole-based molecules optimized for specific targets or functions. These algorithms can explore a vast chemical space to propose innovative structures that human chemists might not conceive.
Retrosynthesis and Reaction Prediction: AI tools can assist in planning the synthesis of target molecules by predicting viable reaction pathways and optimizing reaction conditions. This can significantly reduce the time and resources required for experimental development.
Table 2: Potential Applications of AI/ML in Furo[3,2-b]pyrrole Chemistry
| AI/ML Application | Objective | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure | Rapid identification of promising drug candidates |
| Generative Models | Design novel molecules with desired properties | Discovery of innovative furo[3,2-b]pyrrole scaffolds |
| Reaction Informatics | Predict optimal synthetic routes and conditions | Accelerated and more efficient chemical synthesis |
| Property Prediction | Forecast electronic and photophysical properties | Design of new materials for optoelectronic applications |
Exploration of Novel Reactivity and Unconventional Transformation Pathways for Furo[3,2-b]pyrroles
Moving beyond established functionalization reactions, future research will aim to uncover novel and unconventional reactivity of the furo[3,2-b]pyrrole core. The electron-rich nature of the scaffold makes it a prime candidate for exploring new chemical transformations. mdpi.com
C-H Activation: Direct functionalization of the scaffold's C-H bonds is a highly atom-economical strategy. Developing catalytic systems that can selectively activate and functionalize specific C-H bonds would provide a powerful tool for late-stage modification of complex furo[3,2-b]pyrrole derivatives.
Ring-Opening and Rearrangement Reactions: Investigating the behavior of the furo[3,2-b]pyrrole system under various conditions (e.g., with strong acids, bases, or transition metal catalysts) could lead to controlled ring-opening, ring-expansion, or rearrangement reactions. beilstein-journals.orgnih.gov Such transformations would provide access to completely new heterocyclic frameworks.
Photoredox and Electrochemical Catalysis: These emerging fields in synthetic chemistry offer new ways to access reactive intermediates under mild conditions. Applying these techniques to furo[3,2-b]pyrroles could enable previously inaccessible transformations and the synthesis of novel derivatives.
Cycloaddition Reactions: While some cycloadditions have been explored, there is significant scope for investigating the participation of the furo[3,2-b]pyrrole core in a wider range of pericyclic reactions to construct more complex fused systems. researchgate.net
Design and Synthesis of Complex Furo[3,2-b]pyrrole-Based Architectures with Tunable Properties
The furo[3,2-b]pyrrole unit can serve as a versatile building block for the construction of larger, functional molecular architectures. Future efforts will focus on creating sophisticated systems where the properties can be precisely controlled.
π-Extended Systems and Polymers: Incorporating the furo[3,2-b]pyrrole core into extended conjugated systems or polymers can lead to new materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The electronic properties of these materials could be tuned by modifying the substituents on the core.
Supramolecular Assemblies and MOFs: The nitrogen and oxygen heteroatoms in the scaffold can act as coordination sites for metal ions. This opens up the possibility of designing metal-organic frameworks (MOFs) or other supramolecular assemblies with tailored porosity, catalytic activity, or sensing capabilities. The synthesis of furo[3,2-b]pyrrole-metal complexes is a step in this direction. nih.govresearchgate.net
Ladder-Type Heterocycles: The reactivity of the furo[3,2-b]pyrrole core can be exploited to build rigid, ladder-type polycyclic aromatic hydrocarbons. nih.gov These highly planar structures are expected to have unique photophysical properties and potential applications in materials science.
Bioconjugates: Attaching furo[3,2-b]pyrrole derivatives to biomolecules like peptides or nucleic acids could lead to the development of new chemical probes or therapeutic agents that leverage the scaffold's inherent biological activities.
By pursuing these future directions, the scientific community can continue to unlock the vast potential of the furo[3,2-b]pyrrole scaffold, paving the way for new discoveries in medicine, materials science, and fundamental chemistry.
Q & A
Q. What are the recommended synthetic routes for 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone?
The synthesis of this compound typically involves multi-step strategies, leveraging heterocyclic chemistry. A common approach includes:
- Friedel-Crafts acylation : Reacting a substituted furan or pyrrole precursor with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group .
- Microwave-assisted synthesis : For time-efficient cyclization, microwave irradiation (e.g., 0.5–3 min) with catalysts like p-toluenesulfonic acid can enhance yields (51–94%) .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from methanol/2-propanol is used to isolate the product .
Characterization : Confirm structure via NMR (δ 2.08–7.38 ppm for acetyl and aromatic protons) and IR (C=O stretch at ~1645 cm) .
Q. How should researchers handle safety concerns during synthesis?
- Protective measures : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure (H313/H333 hazards) .
- Toxic intermediates : Perform reactions in glove boxes if generating volatile byproducts (e.g., diazomethane) .
- Waste management : Segregate halogenated/organic waste and use licensed disposal services to prevent environmental contamination .
Q. What spectroscopic techniques are critical for structural validation?
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogous pyrrolo-pyrimidinyl ethanones .
- Advanced NMR : NMR identifies carbonyl carbons (~200 ppm), while - HMBC clarifies heterocyclic connectivity .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHFO for fluorinated analogs) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for derivatives?
- DFT calculations : Model transition states to predict regioselectivity in Friedel-Crafts reactions (e.g., acyl group placement on fused rings) .
- Solvent screening : Use COSMO-RS simulations to select solvents improving yields (e.g., dichloromethane vs. toluene for cyclization steps) .
- Catalyst design : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) using activation energy profiles to minimize side reactions .
Q. What strategies resolve contradictions in biological activity data?
- Metabolic stability assays : Compare hepatic microsome degradation rates to identify labile functional groups (e.g., acetyl vs. trifluoromethyl substituents) .
- Docking studies : Map interactions with target enzymes (e.g., kinases) using PyMol or AutoDock to rationalize potency variations among analogs .
- Dose-response profiling : Use IC curves to distinguish artifacts from true activity in enzyme inhibition assays .
Q. How are crystallographic data used to address spectral discrepancies?
- Torsional angle analysis : X-ray structures reveal non-planar conformations that explain split NMR peaks (e.g., hindered rotation in fused rings) .
- Polymorph screening : Test recrystallization solvents (e.g., methanol vs. acetonitrile) to isolate dominant crystal forms with consistent spectroscopic signatures .
Q. What methodologies advance the study of fluorinated analogs?
- Electrophilic fluorination : Introduce via Balz-Schiemann reactions for PET imaging applications .
- NMR : Monitor reaction progress and purity (δ -110 to -130 ppm for CF groups) .
- Stability testing : Accelerated degradation studies under UV/heat to identify hydrolytically sensitive sites (e.g., propoxy vs. ethanone groups) .
Q. How are mechanistic pathways elucidated for novel derivatives?
- Isotopic labeling : Use - or -labeled precursors to track acyl migration in fused-ring systems .
- Kinetic isotope effects (KIE) : Compare / to identify rate-determining steps (e.g., proton transfer in cyclization) .
- In situ IR spectroscopy : Detect intermediates (e.g., enolates) during multi-component reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
